
Aspericin C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aspericin C is a naturally occurring compound known for its unique chemical structure and potential applications in various scientific fields. It is derived from certain fungal species and has garnered interest due to its biological activities and potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Aspericin C typically involves multi-step organic reactions. One common method includes the use of specific precursors that undergo cyclization and functional group modifications to yield this compound. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve fermentation processes using fungal cultures. These cultures are optimized to produce this compound in large quantities. The compound is then extracted and purified using techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: Aspericin C can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.
Aplicaciones Científicas De Investigación
Aspericin C has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a starting material for the synthesis of complex organic molecules.
Biology: It is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: this compound is used in the development of new materials and as a bioactive compound in agricultural products.
Mecanismo De Acción
The mechanism of action of Aspericin C involves its interaction with specific molecular targets in cells. It can inhibit certain enzymes and pathways, leading to its biological effects. For example, this compound may inhibit the growth of microbial cells by disrupting their cell wall synthesis or interfering with essential metabolic pathways.
Comparación Con Compuestos Similares
Aspericin A: Another derivative with similar biological activities but different structural features.
Aspericin B: Known for its potent antifungal properties.
Aspericin D: Studied for its potential anticancer effects.
Uniqueness: Aspericin C stands out due to its unique chemical structure, which allows it to interact with a wide range of biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C17H30O4 |
|---|---|
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
methyl (E)-6-[(2S,5R,6R)-5-hydroxy-5,6-dimethyloxan-2-yl]-2,4-dimethylhept-5-enoate |
InChI |
InChI=1S/C17H30O4/c1-11(10-13(3)16(18)20-6)9-12(2)15-7-8-17(5,19)14(4)21-15/h9,11,13-15,19H,7-8,10H2,1-6H3/b12-9+/t11?,13?,14-,15+,17-/m1/s1 |
Clave InChI |
VRKCGOOZETWBGJ-IHSAQGCHSA-N |
SMILES isomérico |
C[C@@H]1[C@](CC[C@H](O1)/C(=C/C(C)CC(C)C(=O)OC)/C)(C)O |
SMILES canónico |
CC1C(CCC(O1)C(=CC(C)CC(C)C(=O)OC)C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


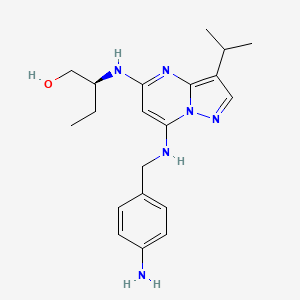


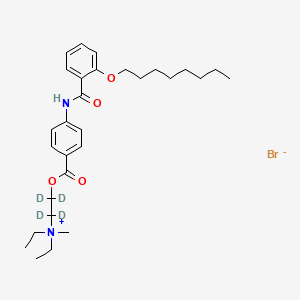
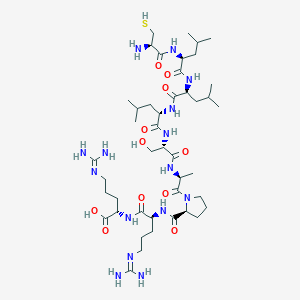

![sodium;2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12423505.png)
![3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid](/img/structure/B12423508.png)
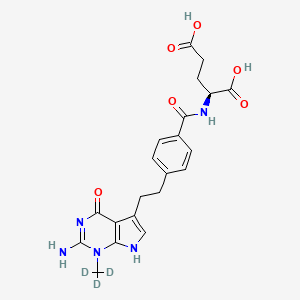
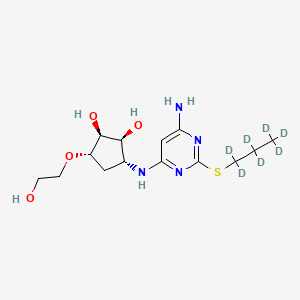
![c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]](/img/structure/B12423534.png)
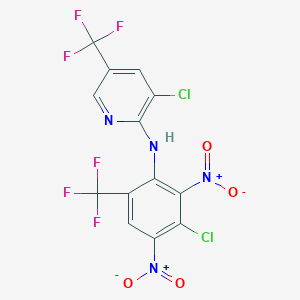
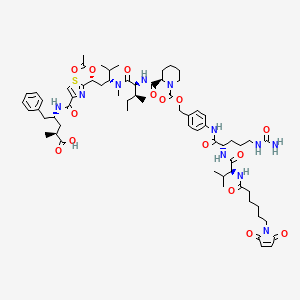
![(5Z,8Z,11Z,14Z)-N'-[(4-hydroxy-3-methoxyphenyl)methyl]icosa-5,8,11,14-tetraenehydrazide](/img/structure/B12423547.png)
